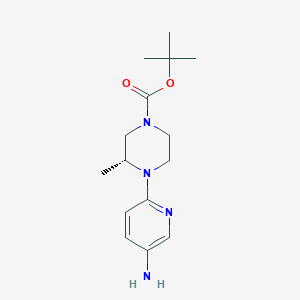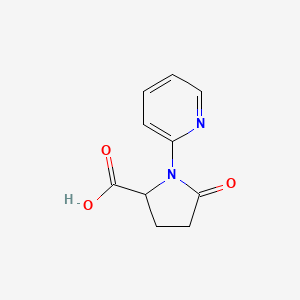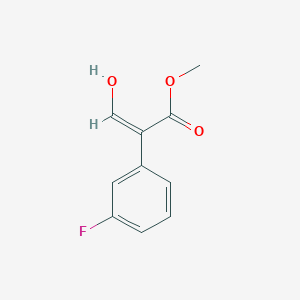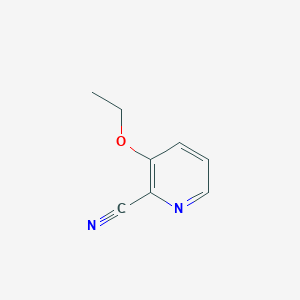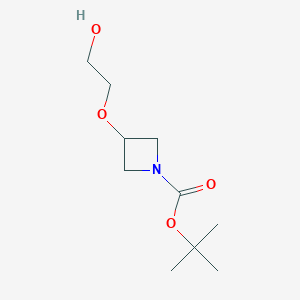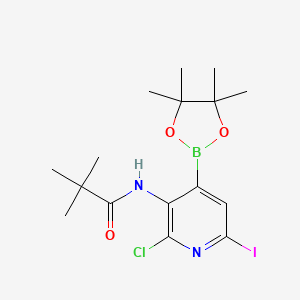
N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide
Übersicht
Beschreibung
“N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide” is a chemical compound with the molecular formula C16H23BClIN2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using software packages like Gaussian09, and DFT calculations have been performed through B3LYP-D3/6-311++G (d, p) basis sets . The bond lengths and bond angles obtained by the crystallographic analysis of the target compound well match the DFT optimized structure calculation results .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 464.5g/mol . The exact mass is 464.0535g/mol, and it has a complexity of 482 . It has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Optimized Synthesis and Applications in Medicinal Chemistry
An improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via optimized synthesis and Suzuki coupling has been developed, demonstrating the applicability of boronic ester intermediates in high-throughput chemistry and large-scale synthesis. These compounds are significant in medicinal chemistry due to their pharmacological importance (Bethel et al., 2012).
Molecular Structure and Crystallography
The molecular structure and crystallography of related compounds have been extensively studied. For instance, the synthesis and structural confirmation of boric acid ester intermediates with benzene rings have been conducted, providing insights into their molecular electrostatic potential and physicochemical properties. Such studies are crucial for understanding the compound's interactions and stability (Huang et al., 2021).
Applications in Cystic Fibrosis Therapy
Compounds with a similar structure have been evaluated for their potential in cystic fibrosis therapy. For example, a study on bithiazole correctors of DeltaF508 cystic fibrosis transmembrane conductance regulator (CFTR) cellular processing found that certain structural modifications can significantly enhance corrector activity, highlighting the importance of chemical structure in developing therapeutic agents (Yu et al., 2008).
Heterometallic Coordination Polymers
Research on the assembly of heterometallic coordination polymers using trigonal trinuclear Fe2Ni-pivalate blocks and polypyridine spacers has shed light on the topological diversity and potential applications of these structures in sorption and catalysis (Sotnik et al., 2015). These findings underscore the utility of pivalamide derivatives in constructing complex molecular architectures with functional applications.
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[2-chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClIN2O3/c1-14(2,3)13(22)21-11-9(8-10(19)20-12(11)18)17-23-15(4,5)16(6,7)24-17/h8H,1-7H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKHLAUSNHAINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2NC(=O)C(C)(C)C)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



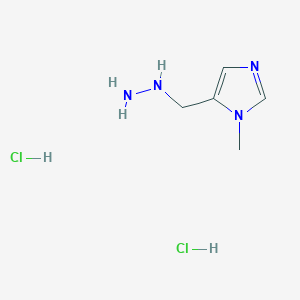
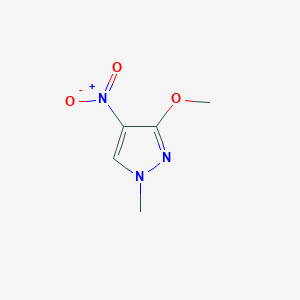
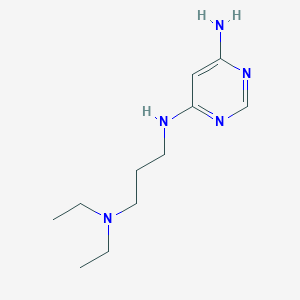
![Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate](/img/structure/B1469471.png)
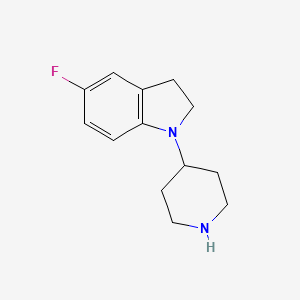
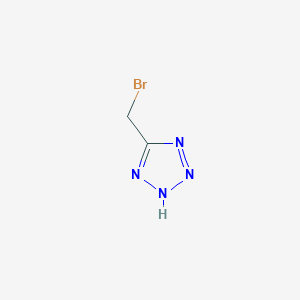
![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)
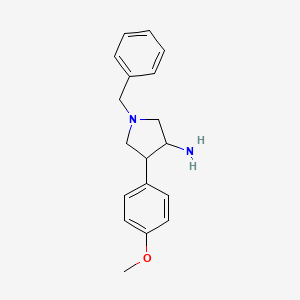
![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)
